Molybdenum-95
Overview
Description
Molybdenum-95 is a stable isotope of the element molybdenum, which is represented by the symbol Mo and has an atomic number of 42. This compound has a mass number of 95, which means it contains 42 protons and 53 neutrons in its nucleus. This isotope constitutes approximately 15.72 percent of naturally occurring molybdenum . Molybdenum is a transition metal known for its high melting point, strength, and resistance to corrosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum-95 can be obtained through the reduction of molybdenum trioxide (MoO3) using hydrogen gas. The reaction typically occurs at high temperatures, around 600 to 700 degrees Celsius . Another method involves the reduction of ammonium molybdate ((NH4)2MoO4) with hydrogen gas at elevated temperatures .
Industrial Production Methods
In industrial settings, molybdenum is primarily extracted from molybdenite (MoS2) ore. The ore is first roasted in the presence of oxygen to produce molybdenum trioxide (MoO3). The molybdenum trioxide is then reduced with hydrogen gas to produce molybdenum metal . The metal can be further purified using electron beam melting or plasma spheroidisation techniques .
Chemical Reactions Analysis
Types of Reactions
Molybdenum-95, like other molybdenum isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide (MoO3) using oxygen or air at high temperatures.
Reduction: Molybdenum trioxide can be reduced to molybdenum metal using hydrogen gas at elevated temperatures.
Substitution: Molybdenum can form various compounds through substitution reactions with halogens, sulfur, and other elements.
Major Products
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum metal (Mo)
Substitution: Molybdenum halides (e.g., molybdenum dichloride, molybdenum trichloride), molybdenum sulfide (MoS2)
Scientific Research Applications
Molybdenum-95 has several scientific research applications across various fields:
Mechanism of Action
Molybdenum-95 exerts its effects primarily through its role as a cofactor in various enzymes. These enzymes, such as xanthine oxidase and sulfite oxidase, catalyze redox reactions by cycling molybdenum between its +4 and +6 oxidation states . This enables the transfer of oxygen atoms and electrons, which is crucial for processes like purine metabolism and sulfur amino acid metabolism .
Comparison with Similar Compounds
Molybdenum-95 can be compared with other stable isotopes of molybdenum, such as molybdenum-92, molybdenum-94, molybdenum-96, molybdenum-97, molybdenum-98, and molybdenum-100 . While these isotopes share similar chemical properties, this compound is unique in its specific applications and abundance. For example, molybdenum-98 is the most abundant isotope, constituting 23.78 percent of naturally occurring molybdenum .
Similar Compounds
- Molybdenum-92
- Molybdenum-94
- Molybdenum-96
- Molybdenum-97
- Molybdenum-98
- Molybdenum-100
Properties
IUPAC Name |
molybdenum-95 | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-BJUDXGSMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[95Mo] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932167 | |
Record name | (~95~Mo)Molybdenum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.905837 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-17-7 | |
Record name | Molybdenum, isotope of mass 95 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~95~Mo)Molybdenum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Molybdenum-95 in NMR spectroscopy?
A1: ⁹⁵Mo is the only NMR-active isotope of molybdenum with a spin quantum number (I) of 5/2, making it amenable to NMR studies. []
Q2: How does the ligand environment affect the ⁹⁵Mo chemical shift?
A3: The chemical shift of ⁹⁵Mo is highly sensitive to the nature of the ligands surrounding the molybdenum atom. For instance, in [Mo(CO)₅L] complexes, the ⁹⁵Mo shielding order follows the trend: N < P < As < Sb. []
Q3: Can ⁹⁵Mo NMR distinguish between different isomers of molybdenum complexes?
A4: Yes, ⁹⁵Mo NMR can differentiate between conformational isomers of molybdenum allyl complexes. []
Q4: What factors influence the linewidths observed in ⁹⁵Mo NMR spectra?
A5: Linewidths in ⁹⁵Mo NMR spectra are influenced by factors such as solvent viscosity, molecular size and symmetry, and steric crowding around the molybdenum center. Generally, linewidths are broader for six-coordinate molybdenum sites with low symmetry compared to four-coordinate sites. [, ]
Q5: What information can be obtained from ⁹⁵Mo-¹⁷O coupling constants?
A6: ⁹⁵Mo-¹⁷O coupling constants provide valuable information about the bonding and electronic structure of molybdenum-oxo complexes, including models for molybdoenzymes. []
Q6: How has ⁹⁵Mo NMR been used to study hydrodesulfurization (HDS) catalysts?
A7: ⁹⁵Mo solid-state NMR has been employed to characterize the molybdenum species present on the surface of fresh HDS catalyst precursors. This technique helps identify different oxomolybdate species and understand how their proportion changes with pH and concentration. []
Q7: Can ⁹⁵Mo NMR be used to study molybdenum species in solution and on surfaces?
A8: Yes, ⁹⁵Mo NMR is suitable for studying molybdenum species in both solution and solid-state. For example, it has been used to characterize molybdenum species in aqueous solutions, on the surface of catalyst supports like alumina and silica, and in solid-state complexes. [, , , ]
Q8: How does ⁹⁵Mo NMR help characterize the interaction of molybdates with catalyst supports?
A9: ⁹⁵Mo NMR provides insights into the adsorption behavior of molybdates on supports like alumina and silica. By analyzing the chemical shifts and speciation, researchers can determine the influence of pH, concentration, and support properties on molybdate adsorption. [, , ]
Q9: Can ⁹⁵Mo NMR be applied to study biological systems?
A10: Yes, ⁹⁵Mo NMR has been successfully used to investigate the binding of tetraoxomolybdate ([MoO₄]²⁻) and tetrathiomolybdate ([MoS₄]²⁻) to bovine serum albumin, demonstrating its potential for probing biological systems. []
Q10: How can ⁹⁵Mo NMR contribute to understanding molybdoenzymes?
A11: ⁹⁵Mo NMR, combined with ¹⁷O and electron paramagnetic resonance (EPR) spectroscopy, provides insights into the active site structures of molybdoenzymes like xanthine oxidase. Isotopic labeling studies using ⁹⁵Mo, ⁹⁷Mo, ³³S, and ¹⁷O have helped elucidate the nature of ligands and the electronic structure around the molybdenum center. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.